HOLMIUM SULFATE OCTAHYDRATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Holmium(III) Sulfate Octahydrate is a moderately water and acid soluble Holmium source compatible with sulfates . Sulfate compounds are salts or esters of sulfuric acid formed by replacing one or both of the hydrogens with a metal .

Molecular Structure Analysis

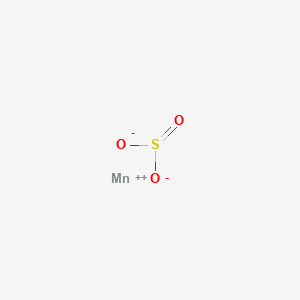

The molecular formula for Holmium(III) Sulfate Octahydrate is Ho2(SO4)3 · 8H2O . The molecular weight is 762.17 .

Physical And Chemical Properties Analysis

Holmium(III) Sulfate Octahydrate appears as an orange crystalline powder . It is moderately soluble in water and acid . The exact solubility in water is not specified .

Scientific Research Applications

Magnetic Measurement and Crystal Field Investigation

Holmium sulfate octahydrate has been studied for its magnetic properties. Gupta et al. (1999) conducted magnetic measurements in the temperature range of 80-300 K and analyzed the results using a crystal field of C1h symmetry. This study involved the direct diagonalization of the Hamiltonian matrix in the complete basis of states belonging to all atomic terms of the Ho3+ ion, leading to the evaluation of a new set of crystal field parameters (Gupta, Biswas, Ghosh, & Basu, 1999).

Surface Characterization in Catalysts

Mekhemer (2006) explored the surface characterization of zirconia-supported holmium oxide and sulfated catalysts. This study focused on the analysis of surface acidic properties and the decomposition of gas phase 2-propanol molecules on the catalysts. The presence of Ho2O3 on ZrO2 was found to induce the formation of cubic and/or tetragonal ZrO2 phase at low temperatures without significantly affecting the surface area (Mekhemer, 2006).

Crystal Structure Analysis

Zhou et al. (2007) provided insights into the single-crystal structure of diholmium(III) trisulfate tetrahydrate, featuring two-dimensional holmium(III) sulfate layers constructed by eight-coordinate holmium and sulfate groups. This study contributes to understanding the molecular structure and coordination of holmium sulfate compounds (Zhou, Ding, Xu, & Xu, 2007).

Organic-Templated Holmium Sulfate Synthesis

Zhou et al. (2009) and Zhou et al. (2010) investigated the solvothermal synthesis, crystal structure, and properties of organic-templated holmium sulfates. These studies provided valuable insights into the novel inorganic layer construction and potential applications in various fields, including material science and chemistry (Zhou et al., 2009); (Zhou et al., 2010).

Thermal Resistance Studies

Orbach (1962) examined the thermal resistance of holmium ethyl sulfate, providing valuable data for fields up to 11 kgauss. This research helps understand the thermal properties of holmium compounds at low temperatures (Orbach, 1962).

Luminescence and Negative Thermal Expansion

Denisenko et al. (2021) explored the negative thermal expansion in one dimension of a new double sulfate AgHo(SO4)2 with isolated SO4 tetrahedra. This study highlights the unique thermal and luminescent properties of holmium sulfate compounds, potentially useful for WLED sources (Denisenko et al., 2021).

Safety and Hazards

Future Directions

properties

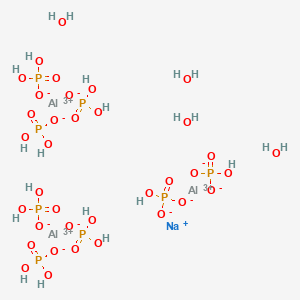

| { "Design of the Synthesis Pathway": "The synthesis of Holmium Sulfate Octahydrate can be achieved by reacting Holmium Oxide with Sulfuric Acid followed by crystallization.", "Starting Materials": [ "Holmium Oxide", "Sulfuric Acid", "Water" ], "Reaction": [ "Dissolve Holmium Oxide in Sulfuric Acid to form a clear solution", "Heat the solution to 70-80°C for 2-3 hours", "Cool the solution to room temperature", "Add Water to the solution to induce crystallization", "Filter the crystals and wash with Water", "Dry the crystals at 100°C to obtain Holmium Sulfate Octahydrate" ] } | |

CAS RN |

13473-57-9 |

Product Name |

HOLMIUM SULFATE OCTAHYDRATE |

Molecular Formula |

H16Ho2O20S3 |

Molecular Weight |

762.149 |

IUPAC Name |

holmium(3+);trisulfate;octahydrate |

InChI |

InChI=1S/2Ho.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 |

InChI Key |

BGUKVZHPVQVULL-UHFFFAOYSA-H |

SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3].[Ho+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenyl-5,5'-spirobi[5H-dibenzarsole]](/img/structure/B576677.png)

![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)

![(1S,7R)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)